

# Assessing the Clinical Benefit of Buparlisib in Published Trials: A Comparative Guide

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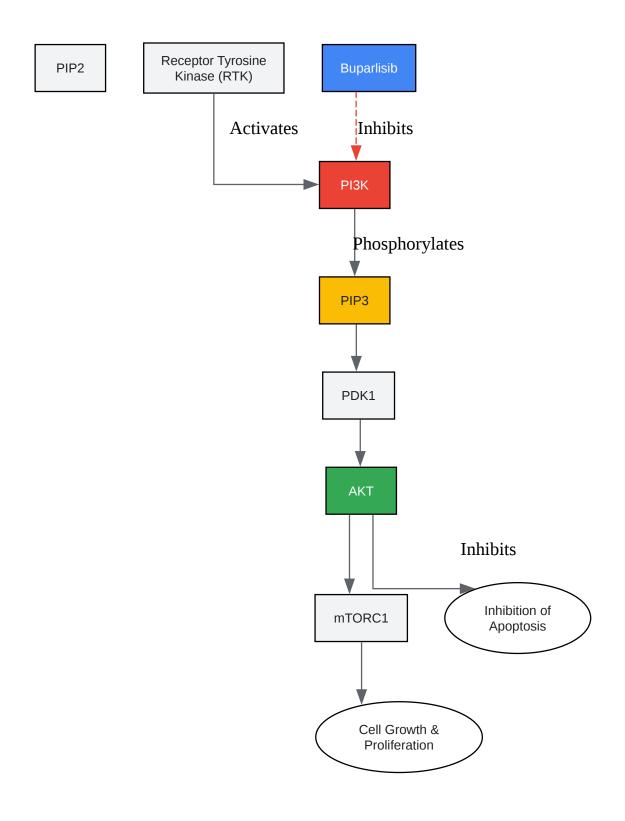
For Researchers, Scientists, and Drug Development Professionals

**Buparlisib** (BKM120), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has been investigated across a spectrum of solid tumors, targeting a critical pathway in tumorigenesis.[1][2] This guide provides a comprehensive analysis of **Buparlisib**'s clinical trial data, offering a comparative perspective against alternative therapies and detailing the experimental frameworks of pivotal studies.

## Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Buparlisib** functions by inhibiting all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), which are crucial enzymes in the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[2] By binding to the ATP-binding pocket of PI3K, **Buparlisib** blocks the downstream signaling, theoretically leading to an anti-tumor effect.[1]





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Diagram 1: Buparlisib's Inhibition of the PI3K/AKT/mTOR Pathway.



# Clinical Trials in Hormone Receptor-Positive (HR+), HER2-Negative Advanced Breast Cancer

**Buparlisib** in combination with fulvestrant was investigated in the BELLE-2 and BELLE-3 trials for postmenopausal women with HR+, HER2- advanced breast cancer.

#### **BELLE-2 Trial**

The BELLE-2 trial evaluated **Buparlisib** plus fulvestrant in patients who had progressed on or after aromatase inhibitor therapy.[4]

Experimental Protocol: This was a randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[4] Patients were randomized 1:1 to receive either **Buparlisib** (100 mg/day) or a placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[4] Stratification was based on PI3K pathway activation status and the presence of visceral disease.[5] The primary endpoint was progression-free survival (PFS).[4]

#### **BELLE-3 Trial**

The BELLE-3 trial assessed the efficacy of **Buparlisib** plus fulvestrant in a similar patient population that had also progressed on or after treatment with an mTOR inhibitor.[6]

Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter phase 3 study where patients were randomized 2:1 to receive **Buparlisib** (100 mg/day) or placebo, with fulvestrant administered as in the BELLE-2 trial.[6] Randomization was stratified by the presence of visceral disease.[6] The primary endpoint was progression-free survival.[6]

### **Comparative Efficacy and Safety**



| Trial                              | Treatment<br>Arm            | Comparator<br>Arm        | Median PFS<br>(months)          | Hazard<br>Ratio (95%<br>CI)                | Key Grade<br>≥3 Adverse<br>Events (%)                   |
|------------------------------------|-----------------------------|--------------------------|---------------------------------|--|---|
| BELLE-2[4]                         | Buparlisib +<br>Fulvestrant | Placebo +<br>Fulvestrant | 6.9                             | 0.78 (0.67-<br>0.89)                       | Increased<br>ALT/AST,<br>Hyperglycemi<br>a, Rash        |
| BELLE-3[6]                         | Buparlisib +<br>Fulvestrant | Placebo +<br>Fulvestrant | 3.9                             | 0.67 (0.53-<br>0.84)                       | Increased ALT/AST, Hyperglycemi a, Hypertension         |
| SOLAR-1<br>(Alpelisib)[2]<br>[7]   | Alpelisib +<br>Fulvestrant  | Placebo +<br>Fulvestrant | 11.0                            | 0.65 (0.50-<br>0.85)                       | Hyperglycemi<br>a, Rash,<br>Diarrhea                    |
| BOLERO-2<br>(Everolimus)<br>[8][9] | Everolimus +<br>Exemestane  | Placebo +<br>Exemestane  | 7.8 (local) /<br>11.0 (central) | 0.45 (0.38-<br>0.54) / 0.38<br>(0.31-0.48) | Stomatitis,<br>Anemia,<br>Dyspnea,<br>Hyperglycemi<br>a |

Conclusion for Breast Cancer: While **Buparlisib** showed a statistically significant improvement in PFS in both the BELLE-2 and BELLE-3 trials, the benefit was modest and accompanied by significant toxicity, which ultimately led to the discontinuation of its development for breast cancer.[6][10] In comparison, Alpelisib (in PIK3CA-mutated patients) and Everolimus have demonstrated more substantial improvements in PFS.[2][7][8][9]

# Clinical Trials in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

**Buparlisib** was evaluated in combination with paclitaxel for patients with HNSCC who had progressed after platinum-based chemotherapy.



#### **BERIL-1 Trial**

This phase 2 trial provided initial evidence for the combination of **Buparlisib** and paclitaxel.[11]

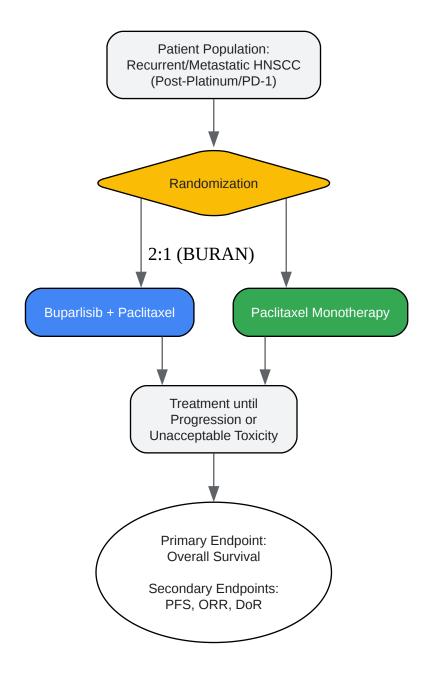
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled phase 2 study in patients with recurrent or metastatic HNSCC who had progressed on or after one platinum-based chemotherapy regimen.[11] Patients were randomized 1:1 to receive **Buparlisib** (100 mg once daily) or placebo, in combination with paclitaxel (80 mg/m² on days 1, 8, 15, and 22 of a 28-day cycle).[11]

#### **BURAN Trial**

This was the confirmatory phase 3 trial following the promising results of BERIL-1.[12][13]

Experimental Protocol: A randomized, open-label, multicenter phase 3 trial comparing daily **Buparlisib** (100 mg) plus weekly paclitaxel (80 mg/m²) to weekly paclitaxel alone.[14] The study enrolled patients with refractory, recurrent, or metastatic HNSCC who had progressed after prior anti-PD-1/PD-L1 therapy, with or without platinum-based chemotherapy.[14] The primary endpoint was overall survival (OS).[14]





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Diagram 2: Generalized Experimental Workflow for HNSCC Trials.

### **Comparative Efficacy and Safety**



| Trial   | Treatment<br>Arm           | Comparator<br>Arm        | Median OS<br>(months)               | Hazard<br>Ratio (95%<br>CI) | Key Grade<br>≥3 Adverse<br>Events (%)                   |
|---|----------------------------|--------------------------|-------------------------------------|-----------------------------|---|
| BERIL-1                                       | Buparlisib +<br>Paclitaxel | Placebo +<br>Paclitaxel  | 10.4                                | 0.72 (0.49-<br>1.04)        | Hyperglycemi<br>a, Anemia,<br>Neutropenia               |
| BURAN[15]                                     | Buparlisib +<br>Paclitaxel | Paclitaxel<br>Alone      | Did not meet<br>primary<br>endpoint | N/A                         | Consistent with previous findings                       |
| CheckMate<br>141<br>(Nivolumab)<br>[1][3][16] | Nivolumab                  | Investigator's<br>Choice | 7.5                                 | 0.70 (0.51-<br>0.96)        | Fatigue,<br>Anemia,<br>Dyspnea                          |
| EXTREME<br>(Cetuximab)<br>[17][18]            | Cetuximab +<br>Chemo       | Chemotherap<br>y Alone   | 10.1                                | 0.80 (0.64-<br>0.99)        | Neutropenia,<br>Anemia,<br>Thrombocyto<br>penia, Sepsis |

Conclusion for HNSCC: The phase 2 BERIL-1 trial showed promising results, however, the phase 3 BURAN trial did not meet its primary endpoint of improving overall survival.[15] Alternative treatments such as the immune checkpoint inhibitor Nivolumab and the EGFR inhibitor Cetuximab in combination with chemotherapy have demonstrated a survival benefit in this patient population.[1][3][16][17][18]

### Overall Assessment of Buparlisib's Clinical Benefit

Across multiple clinical trials and tumor types, **Buparlisib** has demonstrated modest efficacy. While it has shown some activity, particularly in combination with other agents, its clinical utility has been consistently hampered by a challenging toxicity profile. The development of **Buparlisib** for breast cancer has been halted, and its future in HNSCC is uncertain following the results of the BURAN trial.[6][10][15] The clinical landscape for the treatment of HR+, HER2- breast cancer and recurrent/metastatic HNSCC has evolved with the approval of more effective and better-tolerated targeted therapies and immunotherapies.



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